2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone
Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a structurally complex small molecule featuring three key pharmacophores:
- A pyrimidine-thioether core substituted with a 3,5-dimethylpyrazole group.
- A piperazine moiety linked to a 4-methoxyphenyl group.
- A ketone bridge connecting these two segments.
This compound likely targets kinase or receptor-based pathways, as analogs with pyrimidine-piperazine hybrids are frequently explored in drug discovery for their modular binding capabilities . The thioether linkage may enhance metabolic stability compared to ether or amine linkages, while the 4-methoxyphenyl group could improve solubility relative to hydrophobic substituents like trifluoromethyl .
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-16-12-17(2)28(25-16)20-13-21(24-15-23-20)31-14-22(29)27-10-8-26(9-11-27)18-4-6-19(30-3)7-5-18/h4-7,12-13,15H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOVYQVAPAOYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and related case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄OS
- IUPAC Name : this compound
- SMILES Notation : CC(C(=O)N1CCN(CC1)c2ccc(c(c2)OC)N=C(N)c3cc(nc(c3)C)C)S=C(N)
The biological activity of the compound primarily revolves around its interaction with various biological targets. The presence of the pyrazole and pyrimidine rings suggests potential activity against enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation.
Anticancer Activity
Recent studies have evaluated the compound's efficacy against different cancer cell lines. In vitro assays were conducted on the NCI-60 panel, which includes diverse human tumor cell lines. The compound demonstrated moderate cytostatic activity, particularly against breast cancer (MCF7) and brain cancer (SNB-75) cell lines, with inhibition growth percentages (IGP) reaching up to 23% .
| Cell Line | IGP (%) | Observations |
|---|---|---|
| MCF7 | 23 | Significant growth inhibition |
| SNB-75 | 21 | Moderate growth inhibition |
| UO-31 | 10–17 | Increased sensitivity |
Antiviral Activity
In addition to anticancer properties, the compound has also been studied for its antiviral effects. A series of derivatives were synthesized and tested for anti-HIV activity. The results indicated that certain structural modifications enhanced potency against HIV-1, suggesting that this compound could serve as a lead structure in antiviral drug development .
Case Study 1: Anticancer Efficacy
A study focused on the compound's effect on the MCF7 breast cancer cell line revealed that it could induce apoptosis through the activation of caspase pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming significant apoptotic effects at concentrations above 10 µM .
Case Study 2: Antiviral Screening
In another investigation, derivatives of the compound were screened for their ability to inhibit HIV replication in vitro. The most active derivatives showed IC50 values in the low micromolar range, indicating promising antiviral activity that warrants further exploration in vivo .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Implications of Structural Differences
Thioether vs. Amino/Ether Linkages
Substituent Effects on Solubility and Binding
- 4-Methoxyphenyl (target compound): Enhances water solubility and may facilitate π-stacking interactions in hydrophobic binding pockets .
- Trifluoromethylphenyl (compound 21, ): Increases lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity .
- Hydroxy group (’s compound): Could improve target affinity via hydrogen bonding but may reduce cell permeability .
Piperazine Modifications
- The 4-methoxyphenylpiperazine in the target compound may offer better selectivity for serotonin or dopamine receptors compared to phenylpiperazines (e.g., ) .
Pharmacological Screening Trends
- Pyrimidine-piperazine hybrids (e.g., ’s compound) are frequently screened for kinase inhibition (e.g., JAK2, EGFR) due to their ATP-binding site compatibility .
- Thioether-containing analogs (e.g., target compound, ) show promise in antibacterial and anticancer studies, where stability under physiological conditions is critical .
Q & A
Q. What are the standard synthetic protocols for preparing 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidine-thioether core via nucleophilic substitution. For example, refluxing 6-chloropyrimidine derivatives with thiol-containing intermediates in ethanol or DMF, as seen in analogous pyrazole-thioether syntheses .
- Step 2 : Coupling the piperazine moiety. A common approach is reacting 4-(4-methoxyphenyl)piperazine with a chloroacetyl intermediate under basic conditions (e.g., potassium carbonate in DMF) .
- Purification : Recrystallization from DMF/ethanol (1:1) mixtures is effective for isolating solid products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1690 cm⁻¹) and thioether (C-S, ~650–700 cm⁻¹) groups .
- NMR :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm for piperazine protons and δ 6.5–8.5 ppm for aromatic protons .
- ¹³C NMR : Signals for carbonyl carbons (~190–200 ppm) and pyrimidine/pyrazole carbons (~140–160 ppm) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., M+ peaks) and fragmentation patterns .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with controls like ampicillin and fluconazole .
- Cytotoxicity Testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the pyrimidine-thioether moiety in catalytic or biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to analyze electron density at sulfur and pyrimidine nitrogen atoms, predicting nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina, focusing on hydrogen bonding with the methoxyphenyl group .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time .
- Structural Confirmation : Verify compound purity and polymorphic forms via X-ray crystallography (using SHELX for refinement) to rule out structural variations affecting activity .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Use Taguchi or factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability .
- Byproduct Analysis : Employ HPLC-MS to identify impurities and adjust reaction stoichiometry or purification protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
